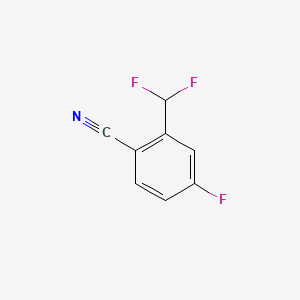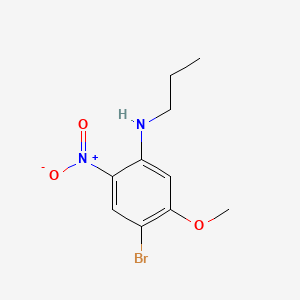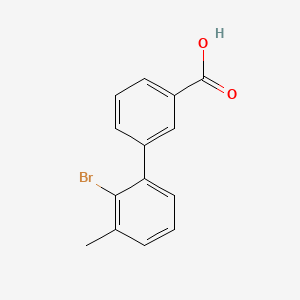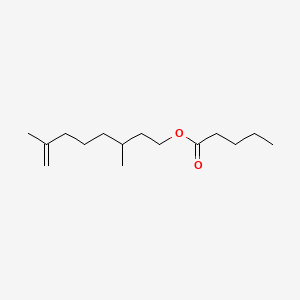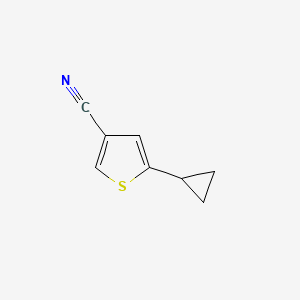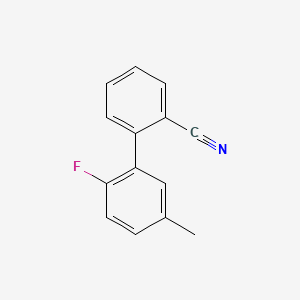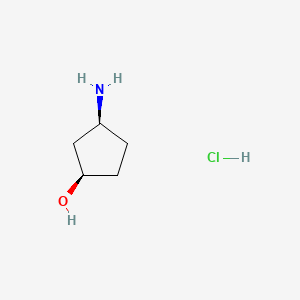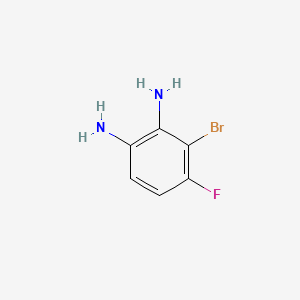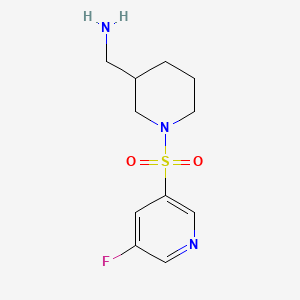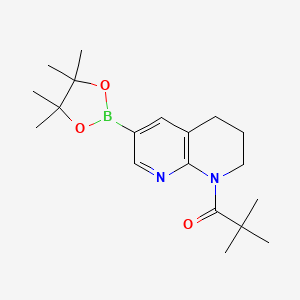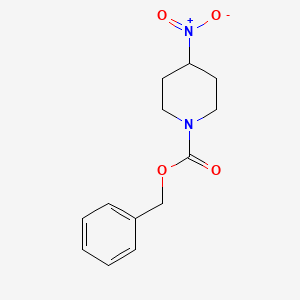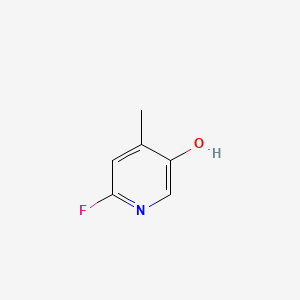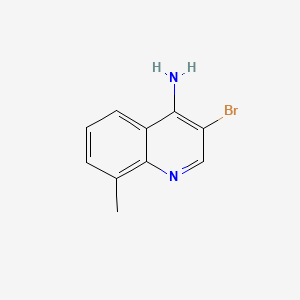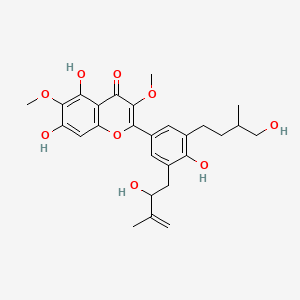
dodoviscin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodoviscin A is a natural flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa.
科学研究应用
Dodoviscin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Industry: Utilized in the cosmetic industry as a pigmentation-altering agent in skin care products.
作用机制
Target of Action
Dodoviscin A primarily targets tyrosinase , an enzyme crucial for melanin production . It also exhibits inhibitory activity on extracellular signal-regulated protein kinase 2 (ERK2) .
Mode of Action
This compound interacts with its targets by suppressing their activity. It inhibits melanin production in B16-F10 melanoma cells by suppressing mushroom tyrosinase activity . It also inhibits the phosphorylation of cAMP response element-binding protein, induced by 3-isobutyl-1-methylxanthine and forskolin . In the case of ERK2, this compound exhibits inhibitory activity, with an IC50 value of 10.79 μm .
Biochemical Pathways
This compound affects the melanin biosynthesis pathway by inhibiting tyrosinase, thereby reducing melanin production . The inhibition of ERK2 suggests potential effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Its inhibitory activity on erk2 suggests that it has sufficient bioavailability to exert its effects at the cellular level .
Result of Action
The primary result of this compound’s action is the alteration of pigmentation, achieved by inhibiting melanin production in melanoma cells . Its inhibitory activity on ERK2 also suggests potential anti-proliferative effects .
Action Environment
As a natural product isolated from the aerial parts of dodonaea viscosa , it may be influenced by factors such as temperature, pH, and light exposure
准备方法
Synthetic Routes and Reaction Conditions: Dodoviscin A can be synthesized through various organic synthesis routes, although detailed synthetic pathways are not extensively documented in the literature. The compound is typically isolated from the methanol extracts of Dodonaea viscosa using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Dodonaea viscosa using solvents such as methanol, followed by purification through chromatographic methods. The process ensures a high purity level, often exceeding 95%.
化学反应分析
Types of Reactions: Dodoviscin A undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction could yield alcohol derivatives.
相似化合物的比较
- Dodoviscin I
- Dodoviscin H
- Dodoviscin J
- Dodovisone A
- Dodovisone B
- Dodovisone C
Comparison: While other similar compounds also exhibit biological activities, Dodoviscin A’s effectiveness in inhibiting melanin production makes it particularly valuable for cosmetic and therapeutic uses .
This compound stands out for its promising applications in both scientific research and industry, making it a compound of significant interest.
属性
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFIZXLDARFSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Dodoviscin A exert its anti-melanogenic effects?
A1: this compound inhibits melanin production in B16-F10 melanoma cells, which are commonly used to study pigmentation. [] It does this through multiple mechanisms:
- Tyrosinase Inhibition: this compound directly inhibits tyrosinase activity, an essential enzyme in melanin synthesis. [] It reduces both the activity of mushroom tyrosinase in a cell-free system and the activity and expression of mature tyrosinase protein in cells. []
- cAMP Pathway Modulation: this compound suppresses the phosphorylation of cAMP response element binding protein (CREB) induced by forskolin and 3-isobutyl-1-methylxanthine (IBMX). [] This suggests that it interferes with the cAMP signaling pathway, which plays a crucial role in melanogenesis.
Q2: Has this compound demonstrated activity against any specific proteins or pathways beyond melanogenesis?
A2: Yes, recent research suggests that this compound exhibits inhibitory activity against extracellular signal-regulated kinase 2 (ERK2). [] ERK2 is a key protein kinase involved in cell growth, differentiation, and survival, making it a relevant target for various therapeutic areas. While the study identified this compound through virtual screening and confirmed its activity in vitro, further research is needed to fully understand its mechanism of action and potential therapeutic implications. []
Q3: What are the potential applications of this compound based on the current research?
A3: While further research is necessary, this compound shows promise in two main areas:
- Hyperpigmentation Disorders: Its inhibitory effect on melanin production suggests potential as a therapeutic agent for hyperpigmentation disorders like melasma, freckles, and chloasma. [] Further research could explore its efficacy and safety in relevant in vivo models and potentially clinical trials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
